molecular formula C25H22ClNO4 B12960986 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-chlorobenzyl)propanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-chlorobenzyl)propanoic acid

Cat. No.: B12960986
M. Wt: 435.9 g/mol
InChI Key: QRVQYTUVBNAWEX-QGZVFWFLSA-N
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-chlorobenzyl)propanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural components, including a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-chlorobenzyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group of the starting material is protected using the Fmoc group to prevent unwanted reactions.

    Formation of the propanoic acid backbone: The protected amino acid is then reacted with 3-chlorobenzyl bromide under basic conditions to form the desired propanoic acid backbone.

    Deprotection: The Fmoc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can streamline the production process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-chlorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-chlorobenzyl)propanoic acid is used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.

Biology

In biological research, this compound can be used to study protein interactions and enzyme mechanisms due to its ability to mimic natural amino acids.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals, leveraging its unique structural properties.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions at other sites. The 3-chlorobenzyl group can interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid
  • ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-chlorobenzyl)propanoic acid

Uniqueness

The unique combination of the Fmoc group and the 3-chlorobenzyl moiety distinguishes ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-chlorobenzyl)propanoic acid from other similar compounds. This specific structure allows for selective reactions and interactions, making it valuable in various research and industrial applications.

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-chlorobenzyl)propanoic acid, commonly referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a complex organic compound with significant implications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The compound features a fluorenyl moiety, a methoxycarbonyl group, and a chlorobenzyl substituent, which contribute to its unique biological profile. The molecular formula is C21H22ClNO3C_{21}H_{22}ClNO_3, and it has a molecular weight of approximately 375.86 g/mol.

Structural Formula

 R 3 9H Fluoren 9 yl methoxy carbonyl amino 2 3 chlorobenzyl propanoic acid\text{ R 3 9H Fluoren 9 yl methoxy carbonyl amino 2 3 chlorobenzyl propanoic acid}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, including those similar to this compound. The presence of the fluorenyl structure enhances the compound's ability to interact with bacterial cell walls and inhibit growth.

  • Mechanism of Action : The fluorenyl group may enhance binding affinity to bacterial enzymes, disrupting essential metabolic pathways.
  • Case Study : A study on related compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Antitumor Activity

Fluorenone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays : Compounds similar to (R)-3 have shown IC50 values in the micromolar range against cancer cell lines, indicating potential as anticancer agents.
  • Mechanism : The compound may act by inducing apoptosis through the inhibition of topoisomerase enzymes, which are critical for DNA replication .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound and its derivatives:

Study Biological Activity Findings
Study 1AntimicrobialSignificant inhibition of Staphylococcus aureus at 100 μg/mL
Study 2CytotoxicityIC50 values < 10 µM against various cancer cell lines
Study 3AntitumorInduction of apoptosis via topoisomerase inhibition

The biological activity of (R)-3 can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Membrane Disruption : Interaction with lipid membranes can lead to increased permeability and cell death.
  • Molecular Interactions : The unique structural features allow for specific interactions with target proteins, modulating their activity.

Properties

Molecular Formula

C25H22ClNO4

Molecular Weight

435.9 g/mol

IUPAC Name

(2R)-2-[(3-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H22ClNO4/c26-18-7-5-6-16(13-18)12-17(24(28)29)14-27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,13,17,23H,12,14-15H2,(H,27,30)(H,28,29)/t17-/m1/s1

InChI Key

QRVQYTUVBNAWEX-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC(=CC=C4)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC=C4)Cl)C(=O)O

Origin of Product

United States

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